molecular formula C22H22 B14409215 2-[3-(2,6-dimethylphenyl)phenyl]-1,3-dimethylbenzene CAS No. 83909-08-4

2-[3-(2,6-dimethylphenyl)phenyl]-1,3-dimethylbenzene

Cat. No.: B14409215
CAS No.: 83909-08-4
M. Wt: 286.4 g/mol
InChI Key: DWMLZMFZPKVXIV-UHFFFAOYSA-N
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Description

2-[3-(2,6-dimethylphenyl)phenyl]-1,3-dimethylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons This compound is characterized by its complex structure, which includes multiple benzene rings and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2,6-dimethylphenyl)phenyl]-1,3-dimethylbenzene typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,6-dimethylphenyl bromide and 1,3-dimethylbenzene.

    Grignard Reaction: A Grignard reagent is prepared by reacting 2,6-dimethylphenyl bromide with magnesium in anhydrous ether. This forms the 2,6-dimethylphenylmagnesium bromide.

    Coupling Reaction: The Grignard reagent is then reacted with 1,3-dimethylbenzene in the presence of a catalyst, such as palladium on carbon, to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-[3-(2,6-dimethylphenyl)phenyl]-1,3-dimethylbenzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of corresponding alcohols or alkanes.

    Substitution: Electrophilic aromatic substitution reactions can occur, where substituents such as halogens, nitro groups, or alkyl groups are introduced into the benzene rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, hydrogen gas with palladium or platinum catalyst.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Halogenated, nitrated, or alkylated derivatives.

Scientific Research Applications

2-[3-(2,6-dimethylphenyl)phenyl]-1,3-dimethylbenzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as a model compound for studying aromaticity and substitution reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development, particularly for its interactions with biological targets.

    Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of 2-[3-(2,6-dimethylphenyl)phenyl]-1,3-dimethylbenzene depends on its specific application:

    Chemical Reactions: In electrophilic aromatic substitution, the compound’s electron-rich benzene rings facilitate the attack of electrophiles, leading to substitution at specific positions.

    Biological Activity: The compound may interact with biological macromolecules such as proteins and nucleic acids, affecting their function and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-[3-(2,6-dimethylphenyl)phenyl]-1,3-dimethylbenzene: Characterized by its unique substitution pattern on the benzene rings.

    2-[3-(2,4-dimethylphenyl)phenyl]-1,3-dimethylbenzene: Similar structure but with different substitution positions, leading to variations in chemical reactivity and biological activity.

    2-[3-(2,6-dimethylphenyl)phenyl]-1,4-dimethylbenzene: Differing in the position of the methyl groups on the benzene rings, affecting its physical and chemical properties.

Uniqueness

This compound is unique due to its specific substitution pattern, which influences its reactivity and potential applications. The presence of multiple methyl groups and the arrangement of benzene rings contribute to its distinct chemical behavior and interactions with other molecules.

Properties

CAS No.

83909-08-4

Molecular Formula

C22H22

Molecular Weight

286.4 g/mol

IUPAC Name

2-[3-(2,6-dimethylphenyl)phenyl]-1,3-dimethylbenzene

InChI

InChI=1S/C22H22/c1-15-8-5-9-16(2)21(15)19-12-7-13-20(14-19)22-17(3)10-6-11-18(22)4/h5-14H,1-4H3

InChI Key

DWMLZMFZPKVXIV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)C2=CC(=CC=C2)C3=C(C=CC=C3C)C

Origin of Product

United States

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